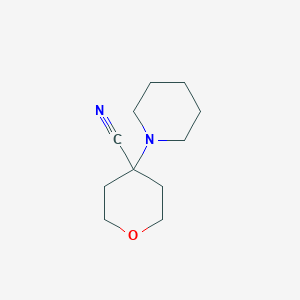
4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C11H18N2O It is a heterocyclic compound that contains both a piperidine and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. One common method includes:
Starting Materials: Piperidine and tetrahydro-2H-pyran-4-carbonitrile.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or tetrahydropyran ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Vergleich Mit ähnlichen Verbindungen
4-Cyanotetrahydropyran: Similar in structure but lacks the piperidine ring.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the piperidine substitution.
1-(Tetrahydro-2H-pyran-4-yl)piperidine: Similar but with different functional groups.
Uniqueness: 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the piperidine and tetrahydropyran rings, which confer specific chemical properties and biological activities. This dual-ring structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
4-piperidin-1-yloxane-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHNUZFXFILEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444685 |
Source


|
| Record name | 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112799-19-6 |
Source


|
| Record name | 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

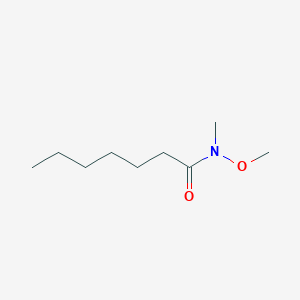
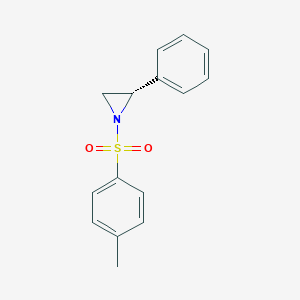
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)


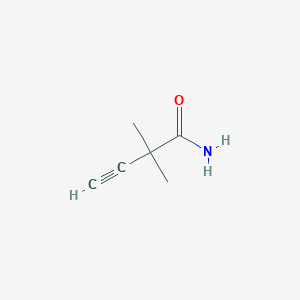

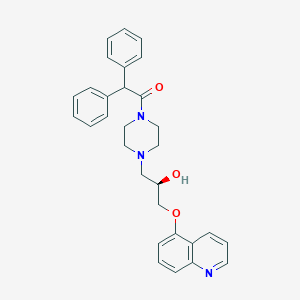
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)


![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
